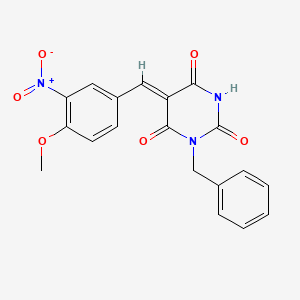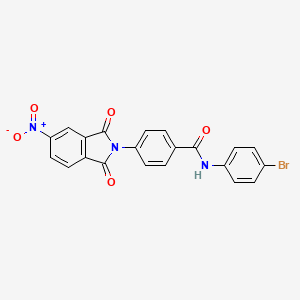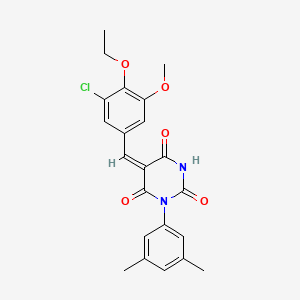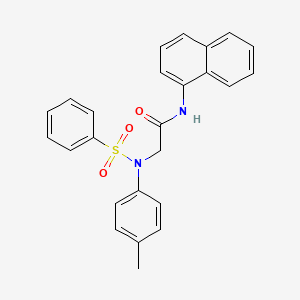
3-(4-bromo-2,5-dimethoxyphenyl)-2-(4-nitrophenyl)acrylonitrile
Descripción general
Descripción
3-(4-bromo-2,5-dimethoxyphenyl)-2-(4-nitrophenyl)acrylonitrile, also known as BDAN, is a chemical compound that has gained attention in the scientific community due to its potential applications in various fields. BDAN is a yellow solid that is synthesized through a multi-step process and has been studied for its unique properties and effects.
Mecanismo De Acción
The mechanism of action of 3-(4-bromo-2,5-dimethoxyphenyl)-2-(4-nitrophenyl)acrylonitrile is not fully understood, but it is believed to involve the interaction of the compound with biological molecules such as enzymes and proteins. 3-(4-bromo-2,5-dimethoxyphenyl)-2-(4-nitrophenyl)acrylonitrile has been shown to have a high affinity for certain enzymes, which may be related to its potential use as a fluorescent probe for biological imaging.
Biochemical and Physiological Effects:
3-(4-bromo-2,5-dimethoxyphenyl)-2-(4-nitrophenyl)acrylonitrile has been shown to have low toxicity and is not known to have any significant physiological effects. However, further studies are needed to fully understand the effects of 3-(4-bromo-2,5-dimethoxyphenyl)-2-(4-nitrophenyl)acrylonitrile on biological systems.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
3-(4-bromo-2,5-dimethoxyphenyl)-2-(4-nitrophenyl)acrylonitrile has several advantages for use in laboratory experiments, including its high purity and stability, as well as its unique properties and potential applications. However, the synthesis of 3-(4-bromo-2,5-dimethoxyphenyl)-2-(4-nitrophenyl)acrylonitrile is complex and requires careful control of reaction conditions, which may limit its use in some experiments.
Direcciones Futuras
There are several future directions for research on 3-(4-bromo-2,5-dimethoxyphenyl)-2-(4-nitrophenyl)acrylonitrile, including the development of new synthesis methods and the exploration of its potential applications in various fields. One area of interest is the use of 3-(4-bromo-2,5-dimethoxyphenyl)-2-(4-nitrophenyl)acrylonitrile in organic electronic devices, where its unique properties may lead to improved device performance. Additionally, the use of 3-(4-bromo-2,5-dimethoxyphenyl)-2-(4-nitrophenyl)acrylonitrile as a fluorescent probe for biological imaging may have important implications for the study of biological systems. Further studies are needed to fully understand the potential applications of 3-(4-bromo-2,5-dimethoxyphenyl)-2-(4-nitrophenyl)acrylonitrile and its mechanism of action.
Aplicaciones Científicas De Investigación
3-(4-bromo-2,5-dimethoxyphenyl)-2-(4-nitrophenyl)acrylonitrile has been studied for its potential applications in various fields, including organic electronics, optoelectronics, and materials science. 3-(4-bromo-2,5-dimethoxyphenyl)-2-(4-nitrophenyl)acrylonitrile has been shown to have good electron transport properties, making it a promising candidate for use in organic electronic devices such as solar cells, light-emitting diodes, and transistors. 3-(4-bromo-2,5-dimethoxyphenyl)-2-(4-nitrophenyl)acrylonitrile has also been studied for its potential use in optical sensors and as a fluorescent probe for biological imaging.
Propiedades
IUPAC Name |
(Z)-3-(4-bromo-2,5-dimethoxyphenyl)-2-(4-nitrophenyl)prop-2-enenitrile | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H13BrN2O4/c1-23-16-9-15(18)17(24-2)8-12(16)7-13(10-19)11-3-5-14(6-4-11)20(21)22/h3-9H,1-2H3/b13-7+ | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QLYMGAOFKQAGCQ-NTUHNPAUSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC(=C(C=C1C=C(C#N)C2=CC=C(C=C2)[N+](=O)[O-])OC)Br | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
COC1=CC(=C(C=C1/C=C(\C#N)/C2=CC=C(C=C2)[N+](=O)[O-])OC)Br | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H13BrN2O4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
389.2 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Cambridge id 5533920 | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.




![N~2~-(3-chlorophenyl)-N~1~-cyclopentyl-N~2~-[(4-methylphenyl)sulfonyl]glycinamide](/img/structure/B3740121.png)

![N-[5-(1,3-benzoxazol-2-yl)-2-methylphenyl]-4-chlorobenzamide](/img/structure/B3740131.png)

![1'-{[(4-chlorophenyl)amino]carbonothioyl}-1,4'-bipiperidine-4'-carboxamide](/img/structure/B3740146.png)
![N-{5-[(2-allylphenoxy)methyl]-1,3,4-thiadiazol-2-yl}-N'-phenylurea](/img/structure/B3740153.png)

![ethyl 3-{[3-(4-bromophenyl)-1H-pyrazol-5-yl]amino}-2-butenoate](/img/structure/B3740176.png)



![3-[5-(2-chlorobenzylidene)-4-oxo-2-thioxo-1,3-thiazolidin-3-yl]propanoic acid](/img/structure/B3740190.png)
![ethyl (2-bromo-6-chloro-4-{[1-(4-methylphenyl)-2,4,6-trioxotetrahydro-5(2H)-pyrimidinylidene]methyl}phenoxy)acetate](/img/structure/B3740217.png)